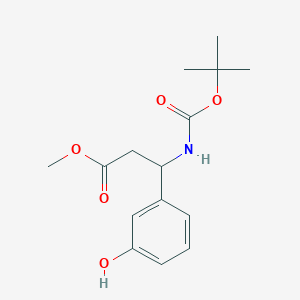

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Übersicht

Beschreibung

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chemical compound characterized by its molecular structure, which includes a Boc-protected amino group and a hydroxyphenyl group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(3-hydroxyphenyl)propanoic acid as the starting material.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride derivative to yield the final product, this compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The Boc-protected amino group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, ether, 0°C to room temperature.

Substitution: Various nucleophiles (e.g., Grignard reagents, organolithium compounds) in aprotic solvents.

Major Products Formed:

Oxidation: 3-(3-hydroxyphenyl)propanoic acid methyl ester.

Reduction: 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : The compound serves as a crucial building block in peptide synthesis, particularly for bioactive peptides that have therapeutic potential.

Key Insights :

- Bioactive Peptides : It is integral in synthesizing peptides that can modulate biological processes, making it essential in drug development.

- Case Study : In a study focusing on the synthesis of neuropeptides, Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate was utilized to create analogs that exhibited enhanced binding affinity to receptors involved in pain modulation .

| Application | Description | Reference |

|---|---|---|

| Bioactive Peptides | Used to synthesize peptides for drug development | |

| Neuropeptide Synthesis | Analog creation for receptor binding enhancement |

Drug Development

Overview : The unique structural properties of this compound facilitate the design of novel drugs targeting specific biological pathways.

Key Insights :

- Therapeutic Agents : Its versatility allows for modifications that can lead to new drug candidates, particularly in oncology and neurology.

- Case Study : Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential in targeted cancer therapies .

| Application | Description | Reference |

|---|---|---|

| Novel Drug Design | Facilitates development of targeted therapies | |

| Cancer Research | Derivatives show enzyme inhibition in cancer cells |

Bioconjugation

Overview : this compound is employed in bioconjugation processes to enhance drug delivery systems.

Key Insights :

- Drug Delivery Systems : By linking biomolecules, this compound improves the targeting and efficacy of therapeutic agents.

- Case Study : A study demonstrated its use in conjugating antibodies to drug molecules, resulting in increased specificity and reduced side effects in treatment regimens for autoimmune diseases .

| Application | Description | Reference |

|---|---|---|

| Drug Targeting | Enhances specificity of drug delivery systems | |

| Autoimmune Treatments | Antibody-drug conjugates show improved efficacy |

Neuroscience Research

Overview : The compound's structural properties make it valuable in studying neurotransmitter systems and neurological disorders.

Key Insights :

- Neurotransmitter Studies : It is used to investigate the effects of neurotransmitters on behavior and cognitive functions.

- Case Study : Research involving this compound has contributed to understanding the mechanisms of action for antidepressants by modulating serotonin pathways .

| Application | Description | Reference |

|---|---|---|

| Neurotransmitter Research | Investigates effects on behavior and cognition | |

| Antidepressant Mechanisms | Modulates serotonin pathways for therapeutic insights |

Material Science

Overview : this compound finds applications in developing functional materials like hydrogels.

Key Insights :

- Hydrogel Development : Its properties allow for the creation of hydrogels used in drug delivery and tissue engineering.

- Case Study : A recent study reported the synthesis of hydrogels incorporating this compound, which demonstrated enhanced biocompatibility and controlled release characteristics for therapeutic agents .

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(Boc-amino)propionate: Similar structure but lacks the hydroxyphenyl group.

Methyl 3-(Boc-amino)butanoate: Similar Boc-protected amino group but with a longer carbon chain.

Uniqueness: Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is unique due to the presence of both the Boc-protected amino group and the hydroxyphenyl group, which can provide additional sites for chemical modification and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Biologische Aktivität

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound features a Boc (tert-butyloxycarbonyl) protected amino group and a 3-hydroxyphenyl moiety. The synthesis typically involves the reaction of methyl 3-(3-hydroxyphenyl)propanoate with Boc anhydride in the presence of a base, facilitating the formation of the desired Boc-protected amino acid derivative.

Biological Activity

1. Anticancer Properties

Research has indicated that derivatives of phenolic compounds, including those similar to this compound, exhibit notable anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells, demonstrating their potential as anticancer agents .

2. Antimicrobial Activity

The compound's antimicrobial properties have been explored through various assays. Studies suggest that modifications to the phenolic structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with hydroxyl groups have shown increased activity against pathogens such as Escherichia coli and Staphylococcus aureus .

3. Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby potentially reducing tumor growth and inflammatory responses .

Case Study 1: Anticancer Activity

In a study conducted on various derivatives of phenolic compounds, it was found that this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry analysis and caspase activation assays.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | 15 | Apoptosis induction |

| Control (Bleomycin) | FaDu | 20 | Apoptosis induction |

Case Study 2: Antibacterial Efficacy

A series of tests demonstrated the antibacterial activity of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Eigenschaften

IUPAC Name |

methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYKJJOKXHQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.